Physicochemical properties of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Physicochemical properties of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in several marketed drugs.[1][2] This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, serves as a crucial pharmacophore in drug discovery.[2][3] Its derivatives have shown a wide range of therapeutic potential, including acting as anxiolytics, anticancer agents, and treatments for insomnia.[1][4] The synthetic accessibility and the ability to functionalize various positions on the ring system make it an attractive starting point for developing novel therapeutic agents.[2] This guide focuses on a specific derivative, Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate, providing a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development. The introduction of a fluorine atom at the 5-position and a methyl carboxylate group at the 3-position is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.[5]
Synthesis and Molecular Structure
The synthesis of imidazo[1,2-a]pyridine-3-carboxylates is well-documented, with several efficient methods available.[4][6] A common and effective strategy involves the condensation of a substituted 2-aminopyridine with a β-ketoester.[7] For the synthesis of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a plausible and efficient route is the reaction of 2-amino-6-fluoropyridine with methyl 2-chloro-3-oxobutanoate or a similar three-carbon electrophilic building block.
Proposed Synthetic Pathway
A reliable method for the synthesis of the title compound is the one-pot reaction of 2-amino-6-fluoropyridine with a suitable methyl ketoester in the presence of an oxidizing agent like N-bromosuccinimide (NBS). This approach avoids the need to handle unstable α-haloketones directly.[3]
Caption: Proposed one-pot synthesis of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate.
Detailed Experimental Protocol
-
To a solution of 2-amino-6-fluoropyridine (1.0 eq) in ethanol, add methyl 3-oxobutanoate (1.2 eq).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₉H₇FN₂O₂ | Based on the chemical structure. |
| Molecular Weight | 194.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Imidazo[1,2-a]pyridine derivatives are typically crystalline solids at room temperature.[1] |
| Melting Point | 120 - 150 °C (estimated) | The melting point will be influenced by the crystal lattice energy. Similar, non-fluorinated imidazo[1,2-a]pyridine esters have melting points in this range. The fluorine atom may increase the melting point due to altered packing and dipole interactions. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The heterocyclic core and the methyl ester group provide some polarity, but the overall aromatic system limits aqueous solubility. The fluorine atom can either increase or decrease water solubility depending on its position and effect on hydrogen bonding.[4] |
| pKa | 2.5 - 3.5 (estimated for the most basic nitrogen) | The most basic site is the N1 nitrogen of the imidazole ring. Its basicity is reduced by the electron-withdrawing nature of the fused pyridine ring and the ester group. The fluorine at the 5-position will further decrease basicity through inductive effects.[8] |
| logP | 1.5 - 2.5 (estimated) | The partition coefficient (logP) is a measure of lipophilicity. The aromatic core contributes to lipophilicity, while the nitrogen atoms and the ester group add polarity. The fluorine atom generally increases lipophilicity. A favorable logP is often crucial for biological activity.[9][10] |
Spectroscopic and Analytical Characterization
The structure of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be unequivocally confirmed through a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine substituent. We would anticipate a singlet for the C2-H, and characteristic multiplets for the protons at C6, C7, and C8, with couplings to the fluorine atom at C5. The methyl ester protons should appear as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The carbonyl carbon of the ester will appear downfield (around 160-170 ppm). The carbons of the heterocyclic core will resonate in the aromatic region (110-150 ppm), with the carbon attached to the fluorine (C5) showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR will show a singlet or a multiplet depending on the coupling with neighboring protons, confirming the presence and electronic environment of the fluorine atom.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-HRMS is expected to show a prominent [M+H]⁺ ion corresponding to the exact mass of the protonated molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹), and C-F stretching vibrations (around 1000-1100 cm⁻¹).
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets with high affinity.[2][3]
-
Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting various kinases and tubulin.[11] The introduction of a fluorine atom can enhance binding affinity and improve metabolic stability, potentially leading to more potent and selective anticancer agents.
-
Anti-infective Properties: This scaffold has been explored for the development of agents against a range of pathogens, including Mycobacterium tuberculosis.[7] The specific substitution pattern of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate could confer novel anti-infective properties.
-
Central Nervous System (CNS) Disorders: The imidazo[1,2-a]pyridine core is famously present in drugs like Zolpidem, which targets GABA-A receptors.[1] The electronic modifications brought by the fluorine and ester groups could modulate the activity and selectivity towards various CNS targets.
Conclusion
Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a promising molecule for further investigation in the field of drug discovery. Its synthesis is achievable through established methodologies, and its physicochemical properties can be rationally predicted to fall within a drug-like chemical space. The strategic placement of the fluoro and methyl carboxylate substituents on the privileged imidazo[1,2-a]pyridine scaffold provides a strong foundation for the development of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties. Experimental validation of the predicted properties and a thorough biological evaluation are warranted to fully uncover the therapeutic potential of this compound.
References
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives. ResearchGate. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
-
Effect of The Lipophilic Parameter (Log P) On The Anti-Parasitic Activity of Imidazo (1,2-A) Pyridine Derivatives. Scribd. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. [Link]
-
Predicting the pKa of Small Molecules. Matthias Rupp. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mrupp.info [mrupp.info]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
